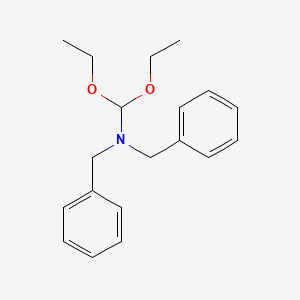
Cyclobutane, dichlorohexafluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutane, dichlorohexafluoro- (C4Cl2F6) is a halogenated cyclobutane derivative characterized by the presence of chlorine and fluorine atoms. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cyclobutane, dichlorohexafluoro- typically involves the halogenation of cyclobutane derivatives. One common method is the reaction of cyclobutane with chlorine and fluorine gases under controlled conditions. This process requires specific catalysts and reaction conditions to ensure the selective substitution of hydrogen atoms with chlorine and fluorine .
Industrial Production Methods: Industrial production of cyclobutane, dichlorohexafluoro- often involves large-scale halogenation reactions. These reactions are carried out in specialized reactors designed to handle the highly reactive and corrosive nature of chlorine and fluorine gases. The process is optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Cyclobutane, dichlorohexafluoro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form higher oxidation state compounds or reduction to form lower oxidation state derivatives.
Photochemical Reactions: The compound is also known to participate in photochemical reactions, where light energy induces chemical changes
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cyclobutane derivatives, while oxidation and reduction can produce different oxidation state compounds .
Aplicaciones Científicas De Investigación
Cyclobutane, dichlorohexafluoro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties .
Mecanismo De Acción
The mechanism of action of cyclobutane, dichlorohexafluoro- involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in various chemical transformations, making it a versatile reagent in organic synthesis .
Comparación Con Compuestos Similares
- Cyclobutane, 1,2-dichlorohexafluoro-
- 1,2-Dichloroperfluorocyclobutane
- 1,4-Dichloro-1,2,2,3,3,4-hexafluorocyclobutane
- 2,3-Dichloro-1,1,2,3,4,4-hexafluorocyclobutane
Comparison: Cyclobutane, dichlorohexafluoro- is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical propertiesIts high degree of halogenation makes it particularly useful in reactions requiring strong electron-withdrawing groups .
Propiedades
Número CAS |
27154-45-6 |
|---|---|
Fórmula molecular |
C4Cl2F6 |
Peso molecular |
232.94 g/mol |
Nombre IUPAC |
1,1-dichloro-2,2,3,3,4,4-hexafluorocyclobutane |
InChI |
InChI=1S/C4Cl2F6/c5-1(6)2(7,8)4(11,12)3(1,9)10 |
Clave InChI |
IKERVPAIKADBFA-UHFFFAOYSA-N |
SMILES canónico |
C1(C(C(C1(F)F)(Cl)Cl)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [3-(trimethylsilyl)prop-1-en-1-yl]phosphonate](/img/structure/B14695010.png)

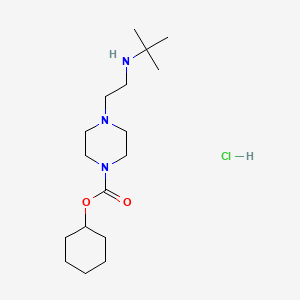

![1,4-Dioxaspiro[4.4]nonane-6-propanoicacid](/img/structure/B14695038.png)
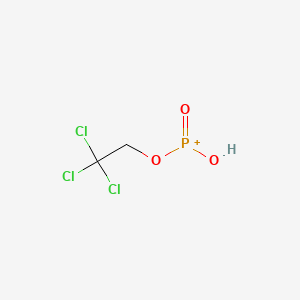
![(4e)-10-Bromo-4-imino-4h-[1,3,5]triazino[1,2-c][1,2,3]benzotriazin-2-amine](/img/structure/B14695054.png)
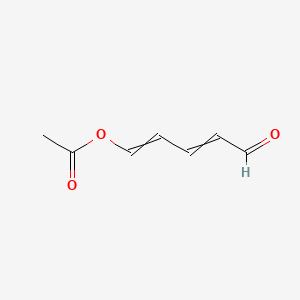
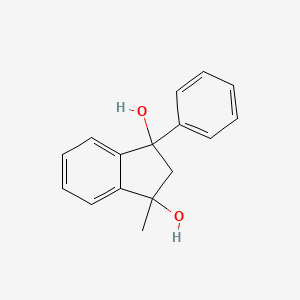
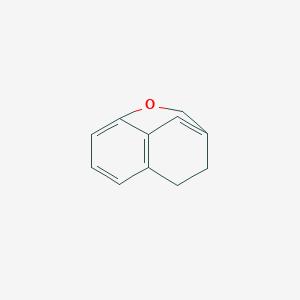
![3-Azatricyclo[3.3.3.01,5]undec-6-ene-2,4-dione](/img/structure/B14695071.png)

